2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a tetrazolidinyl and a sulfanylidenyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylcyclohexa-2,5-diene-1,4-dione with a sulfanylidenetetrazolidinyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is crucial. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The tetrazolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with specific molecular targets. The tetrazolidinyl group can interact with enzymes or receptors, modulating their activity. The sulfanylidenyl group may participate in redox reactions, affecting cellular processes. The overall mechanism often involves the formation of reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Methyl-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a tetrazolidinyl and a sulfanylidenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
190581-04-5 |
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Molecular Formula |
C8H8N4O2S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
1-(2,5-dihydroxy-4-methylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H8N4O2S/c1-4-2-7(14)5(3-6(4)13)12-8(15)9-10-11-12/h2-3,13-14H,1H3,(H,9,11,15) |
InChI Key |
DWOMQMFXEXTSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)N2C(=S)N=NN2)O |
Origin of Product |
United States |
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